2,5-Difluoro-4-(difluoromethyl)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene is an organofluorine compound characterized by the presence of difluoromethyl and difluoro groups attached to a methoxybenzene ring.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with the aromatic ring to introduce the difluoromethyl group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include halogenating agents, metal catalysts, and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to various receptors and enzymes . This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene can be compared with other similar compounds, such as:
Trifluoromethylbenzene: While both compounds contain fluorinated groups, 1-(Difluoromethyl)-2,5-difluoro-4-methoxybenzene has a difluoromethyl group, which imparts different chemical and physical properties.
Difluoromethylphenol: This compound also contains a difluoromethyl group but differs in the presence of a hydroxyl group instead of a methoxy group, leading to variations in reactivity and applications.
Eigenschaften
Molekularformel |
C8H6F4O |
---|---|
Molekulargewicht |
194.13 g/mol |
IUPAC-Name |
1-(difluoromethyl)-2,5-difluoro-4-methoxybenzene |
InChI |
InChI=1S/C8H6F4O/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,8H,1H3 |
InChI-Schlüssel |
NINJORBJHCQKAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)F)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.